Pipamazine

Description

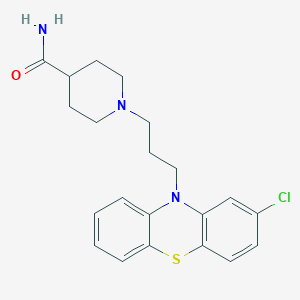

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJJYEUEJRVVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023477 | |

| Record name | Pipamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-04-8 | |

| Record name | Pipamazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipamazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipamazine's Interaction with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized for its antiemetic properties. While it has been largely withdrawn from clinical use and is not extensively profiled in contemporary pharmacological literature, its mechanism of action is understood to involve the antagonism of dopamine (B1211576) receptors, a characteristic feature of the phenothiazine class. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound on dopamine receptors, based on the known pharmacology of phenothiazines. It includes a summary of the expected binding affinities, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and workflows. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related compounds and established principles of dopamine receptor pharmacology to present a comprehensive theoretical framework.

Introduction to this compound and Dopamine Receptors

This compound is a phenothiazine, a class of drugs known for their diverse pharmacological effects, primarily as antipsychotics and antiemetics.[1] The therapeutic and adverse effects of phenothiazines are largely attributed to their interaction with various neurotransmitter receptors, most notably dopamine receptors.[2] this compound was marketed for its antiemetic effects and was reported to have negligible antipsychotic activity and a lower incidence of extrapyramidal side effects compared to related compounds like chlorpromazine.[1] This suggests a degree of selectivity in its receptor binding profile.

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine in the central and peripheral nervous systems. They are integral to the regulation of motor control, motivation, reward, and cognition.[3] There are five subtypes of dopamine receptors, classified into two families:

-

D1-like family (D1 and D5 receptors): These receptors are typically coupled to Gαs/olf proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]

-

D2-like family (D2, D3, and D4 receptors): These receptors are coupled to Gαi/o proteins and inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5]

The clinical efficacy of many antipsychotic and antiemetic drugs is correlated with their affinity for D2-like receptors.[6]

This compound's Mechanism of Action at Dopamine Receptors

As a phenothiazine, this compound is presumed to act as an antagonist at dopamine receptors. Antagonism involves binding to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine. The specific clinical profile of this compound suggests a primary interaction with D2-like receptors, which are key targets for antiemetic drugs.

Expected Binding Affinity Profile

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Dopamine Receptors

| Receptor Subtype | Expected Ki (nM) | Rationale |

| D1 | > 1000 | Phenothiazines generally show lower affinity for D1-like receptors compared to D2-like receptors. |

| D2 | 10 - 100 | High affinity for the D2 receptor is a hallmark of the antiemetic and antipsychotic effects of phenothiazines. |

| D3 | 50 - 500 | Affinity for the D3 receptor is common among phenothiazines and may contribute to their overall clinical profile. |

| D4 | 50 - 500 | Similar to D3, moderate affinity for the D4 receptor is expected. |

| D5 | > 1000 | Similar to D1, lower affinity is anticipated for the D5 receptor. |

Note: These values are estimations based on the pharmacological class of this compound and are intended for illustrative purposes. Actual experimental values may differ.

Functional Activity: Antagonism of D2-like Receptors

This compound's functional activity is expected to be that of an antagonist at D2-like receptors. This means it would inhibit the intracellular signaling cascade initiated by dopamine binding. The primary downstream effect of D2-like receptor activation is the inhibition of adenylyl cyclase, leading to reduced levels of cAMP. As an antagonist, this compound would block this effect, thereby preventing the dopamine-induced decrease in cAMP.

Table 2: Expected Functional Activity of this compound at Human Dopamine Receptors

| Receptor Subtype | Assay Type | Expected Functional Response | Expected IC50/EC50 (nM) |

| D2 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 10 - 150 |

| D3 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 100 - 700 |

| D4 | cAMP Inhibition Assay | Antagonist (blocks dopamine-induced inhibition of cAMP) | 100 - 700 |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist. These are hypothetical values for illustrative purposes.

Experimental Protocols

To definitively characterize the mechanism of action of this compound on dopamine receptors, a series of in vitro experiments would be necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for each of the five human dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

A specific radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1-like, [3H]-Spiperone or [3H]-Raclopride for D2-like).

-

This compound hydrochloride of varying concentrations.

-

A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol (B65202) or dopamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in dopamine receptor signaling.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at D1-like and D2-like receptors.

Materials:

-

Intact cells stably expressing a single human dopamine receptor subtype (e.g., CHO or HEK293 cells).

-

Dopamine (as the agonist).

-

This compound hydrochloride of varying concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for D2-like antagonist assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Plate reader capable of detecting the assay signal.

Procedure (for D2-like Antagonist Activity):

-

Cell Plating: Seed the cells expressing the D2, D3, or D4 receptor into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the basal control.

-

Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Visualization of Signaling Pathways and Workflows

Dopamine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and the antagonistic action of this compound.

Caption: D1-like receptor signaling pathway.

Caption: D2-like receptor signaling with this compound antagonism.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Radioligand binding assay workflow.

Caption: cAMP functional assay workflow for antagonist mode.

Conclusion

This compound, as a phenothiazine derivative, is expected to exert its antiemetic effects through the antagonism of dopamine receptors, particularly the D2 subtype. While specific quantitative data for this compound are scarce in the current literature, this guide provides a robust theoretical framework for its mechanism of action based on its chemical class and known pharmacological properties. The detailed experimental protocols and workflow diagrams presented herein offer a comprehensive roadmap for the in vitro characterization of this compound or similar compounds, enabling researchers to elucidate their precise interactions with dopamine receptors. Further investigation is warranted to definitively establish the binding affinity and functional potency of this compound at all five dopamine receptor subtypes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct functional profiles of partial agonist antipsychotics in cAMP and β-arrestin signaling mechanisms of dopamine D2 and D3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipamazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine, a phenothiazine (B1677639) derivative, was formerly utilized as an antiemetic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and pharmacological profile. While specific data for this compound is limited due to its withdrawal from the market, this document consolidates available information and supplements it with data from the broader class of phenothiazines to offer a thorough understanding for research and drug development purposes.

Introduction

This compound is a piperidine-substituted phenothiazine that was introduced for the treatment of nausea and vomiting.[1] Chemically related to chlorpromazine, it was found to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] However, reports of hepatotoxicity led to its withdrawal from the U.S. market in 1969.[1] Despite its limited clinical use, the study of this compound and its derivatives remains relevant for understanding the structure-activity relationships of phenothiazines and for the development of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with isonipecotamide (B28982).[1]

Reaction Scheme:

Experimental Protocol (General):

-

Alkylation: A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and isonipecotamide is refluxed in a suitable solvent, such as butanone.

-

Base: A base, such as potassium carbonate, is added to the reaction mixture to facilitate the nucleophilic substitution.

-

Catalyst: A catalyst, like sodium iodide, may be used to enhance the reaction rate.

-

Work-up: After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated under vacuum.

-

Purification: The resulting residue is recrystallized from a suitable solvent system, such as 2-propanol and petroleum ether, to yield pure this compound.

Synthesis of this compound Hydrochloride:

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent like 2-propanol and treating it with a solution of hydrogen chloride in an appropriate solvent.

Chemical Properties

Identification

| Property | Value |

| IUPAC Name | 1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide[2] |

| CAS Number | 84-04-8[1] |

| Chemical Formula | C₂₁H₂₄ClN₃OS[1] |

| Molecular Weight | 401.95 g/mol [1] |

| SMILES | C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl[2] |

| InChI | InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26)[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | ~139 °C (free base) |

| Boiling Point | 626.6 ± 55.0 °C (Predicted) |

| pKa | 8.60 (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol. Specific quantitative data in aqueous and other organic solvents is not readily available. |

Pharmacological Properties

Mechanism of Action

As a phenothiazine derivative, this compound's primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D2 receptors, which is a common characteristic of this class of drugs.[3] Its antiemetic effects are likely mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

While specific binding affinity data for this compound is scarce, phenothiazines are known to interact with a variety of other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H1) receptors.[4] The interaction with these receptors may contribute to its overall pharmacological profile and side effects.

Signaling Pathways

The antagonism of dopamine, serotonin, and histamine receptors by phenothiazines like this compound modulates several key signaling pathways.

Dopamine D2 Receptor Signaling Pathway:

Caption: Dopamine D2 Receptor Antagonism by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway:

Caption: Potential Serotonin 5-HT2A Receptor Antagonism by this compound.

Histamine H1 Receptor Signaling Pathway:

Caption: Potential Histamine H1 Receptor Antagonism by this compound.

Metabolism

The metabolism of this compound has not been extensively studied. However, phenothiazines generally undergo significant metabolism in the liver, primarily by the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include:

-

S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.

-

N-demethylation: Removal of methyl groups from the side chain.

-

Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Conjugation: Glucuronidation of the hydroxylated metabolites.

It is likely that this compound is metabolized through similar pathways. The degradation of the piperazine (B1678402) ring in other phenothiazine drugs has been observed to lead to the formation of various metabolites.[5]

Metabolic Pathway of Phenothiazines:

Caption: General Metabolic Pathways of Phenothiazines.

Analytical Methods

Various analytical methods can be employed for the identification and quantification of phenothiazines like this compound.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of phenothiazines is crucial for quality control and pharmacokinetic studies. A typical method would involve:

-

Column: A reverse-phase C18 or C8 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm for phenothiazines).

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.

-

GC Separation: Separation of the components on a capillary column (e.g., HP-5MS).

-

MS Detection: Mass spectrometric detection provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for Analytical Characterization:

Caption: Analytical Workflow for this compound Characterization.

Conclusion

This compound represents a classic example of a phenothiazine antiemetic. While its clinical use was short-lived, the study of its synthesis and properties provides valuable insights for medicinal chemists and pharmacologists. This technical guide has summarized the available information on this compound, highlighting the need for further research to fully characterize its pharmacological and metabolic profile. The provided experimental outlines and analytical approaches can serve as a foundation for future investigations into this and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H24ClN3OS | CID 6761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Pipamazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipamazine is a phenothiazine (B1677639) derivative formerly utilized as an antiemetic agent. Despite its withdrawal from the market due to hepatotoxicity, its pharmacological profile remains of interest for understanding the mechanisms of antiemetic action within this chemical class. This technical guide provides a comprehensive overview of the inferred in vitro pharmacological properties of this compound, based on the known characteristics of phenothiazine antiemetics. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information from related compounds to present a representative profile. Detailed hypothetical experimental protocols for key assays are provided to guide modern research efforts, and signaling pathways are visualized to elucidate its probable mechanism of action.

Introduction

This compound, a member of the phenothiazine class of drugs, was historically used for the management of nausea and vomiting.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its interaction with a variety of neurotransmitter receptors. Although specific in vitro binding and functional assay data for this compound are scarce in contemporary scientific literature, the well-established pharmacology of related phenothiazine antiemetics allows for the construction of a probable in vitro profile. This guide aims to provide researchers with a detailed understanding of this compound's likely receptor interactions and the experimental methodologies required to investigate them.

Inferred Receptor Binding Profile

Based on the pharmacology of the phenothiazine class of antiemetics, this compound is presumed to be an antagonist at several key receptors involved in the emetic reflex.[2] The primary targets are likely to include dopamine (B1211576), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. The multi-receptor antagonism of phenothiazines contributes to their broad-spectrum antiemetic activity.[3]

Table 1: Inferred Receptor Binding Affinities of this compound

| Receptor Target | Probable Affinity (Ki) | Receptor Family | Primary Location | Implied Effect |

| Dopamine D2 | High (nM range) | Dopamine Receptor | Chemoreceptor Trigger Zone (CTZ) | Antiemetic |

| Histamine H1 | High (nM range) | Histamine Receptor | Vestibular System, Brainstem | Antiemetic, Sedative |

| Muscarinic M1 | Moderate to High (nM range) | Acetylcholine Receptor | Vestibular System, CTZ | Antiemetic, Anticholinergic side effects |

| Alpha-1 Adrenergic | Moderate (nM range) | Adrenergic Receptor | Brainstem | Hypotensive side effects |

| Serotonin 5-HT2A | Low to Moderate (µM range) | Serotonin Receptor | CTZ, Gut | Weak contribution to antiemetic effect |

| Serotonin 5-HT3 | Negligible | Serotonin Receptor | CTZ, Vagal Afferents | Unlikely to contribute to antiemetic effect |

Note: The affinity values presented are hypothetical and based on the known pharmacology of phenothiazine antiemetics. Actual values for this compound would require experimental determination.

Probable Mechanism of Action

The antiemetic action of this compound is likely mediated through the blockade of key receptors in the central nervous system that are involved in the vomiting reflex. The chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus are critical integration centers for emetic stimuli.

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the CTZ is a hallmark of phenothiazine antiemetics and is considered a primary mechanism for their efficacy.[4]

-

Histamine H1 Receptor Antagonism: Inhibition of H1 receptors, particularly in the vestibular system and brainstem, is effective against motion sickness and contributes to the overall antiemetic and sedative effects.

-

Muscarinic M1 Receptor Antagonism: Blockade of muscarinic receptors in the vestibular system and CTZ provides an additional antiemetic effect and is also responsible for common anticholinergic side effects such as dry mouth and blurred vision.

Signaling Pathways and Experimental Workflows

To visually represent the inferred pharmacological actions of this compound and the experimental approaches to their study, the following diagrams are provided.

Caption: Inferred signaling pathway of this compound's antiemetic action.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, histamine H1, and muscarinic M1 receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (D2, H1, or M1).

-

Radioligands: [³H]-Spiperone (for D2), [³H]-Pyrilamine (for H1), [³H]-QNB (for M1).

-

Non-specific binding competitors: Haloperidol (for D2), Mepyramine (for H1), Atropine (for M1).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for H1 and M1 Receptors)

Objective: To determine the functional potency (IC50) and efficacy of this compound as an antagonist at histamine H1 and muscarinic M1 receptors.

Materials:

-

HEK293 cells stably co-expressing the human recombinant receptor of interest (H1 or M1) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonists: Histamine (for H1), Carbachol (for M1).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80).

-

Pre-incubate the cells with varying concentrations of this compound or buffer for a specified time (e.g., 15 minutes).

-

Place the plate in the fluorescence reader and initiate kinetic reading.

-

After establishing a baseline fluorescence, add the agonist to all wells.

-

Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While specific in vitro pharmacological data for this compound is limited due to its historical context, a comprehensive profile can be inferred from its classification as a phenothiazine antiemetic. The probable multi-target antagonism at dopamine D2, histamine H1, and muscarinic M1 receptors provides a strong basis for its antiemetic properties. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for the contemporary in vitro investigation of this compound or novel compounds with similar pharmacological profiles. Such studies are crucial for advancing our understanding of the molecular mechanisms underlying antiemetic drug action and for the development of safer and more effective therapies.

References

Pipamazine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipamazine is a phenothiazine (B1677639) derivative formerly used as an antiemetic. Despite its historical clinical use, there is a notable scarcity of publicly available, quantitative receptor binding affinity data for this compound. This guide provides a comprehensive overview of the known pharmacology of the phenothiazine class to infer the likely, though unconfirmed, receptor binding profile of this compound. Due to the lack of specific data for this compound, this document presents a comparative analysis of related, well-characterized phenothiazines—chlorpromazine (B137089), perphenazine, and fluphenazine—to offer a contextual understanding of the potential receptor interactions of this compound. Furthermore, this guide details the standard experimental protocols for receptor binding assays and visualizes key experimental and signaling pathways to support further research in this area.

The Challenge: A Paucity of Data on this compound

This compound, a drug withdrawn from the U.S. market in 1969, has not been the subject of extensive modern pharmacological profiling. A comprehensive search of scientific literature and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, reveals a lack of specific quantitative receptor binding data (e.g., Ki, IC50 values) for this compound. This absence of data necessitates an inferential approach based on its chemical class and known therapeutic effects.

The Pharmacology of Phenothiazines: A Class-Wide Perspective

This compound belongs to the phenothiazine class of compounds, which are known for their broad spectrum of activity at various neurotransmitter receptors. This polypharmacology is responsible for both their therapeutic effects and their side effect profiles. The primary targets of phenothiazines include:

-

Dopamine (B1211576) Receptors: Antagonism at dopamine D2 receptors is a hallmark of many phenothiazines and is associated with their antipsychotic effects.

-

Serotonin (B10506) Receptors: Affinity for various serotonin (5-HT) receptors, particularly of the 5-HT2A subtype, is also common and contributes to the "atypical" antipsychotic profile of some of these agents.

-

Histamine (B1213489) Receptors: Blockade of histamine H1 receptors is a common feature of phenothiazines and is linked to their sedative effects.

-

Muscarinic Acetylcholine Receptors: Antagonism at muscarinic receptors (M1-M5) contributes to the anticholinergic side effects observed with many phenothiazines.

-

Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Comparative Receptor Binding Affinity of Representative Phenothiazines

To provide a framework for understanding the potential receptor binding profile of this compound, the following table summarizes the Ki (nM) values for several other well-studied phenothiazines. Lower Ki values indicate higher binding affinity.

| Receptor | Chlorpromazine (Ki, nM) | Perphenazine (Ki, nM) | Fluphenazine (Ki, nM) |

| Dopamine D1 | 114.8[1] | - | 3.2[2] |

| Dopamine D2 | 6.4[3] | 0.14-0.56[4][5] | 0.7[2] |

| Dopamine D3 | - | 0.43[4] | - |

| Serotonin 5-HT2A | - | 6[4] | - |

| Histamine H1 | 12.7[3] | 8.3[6] | 41.6[3] |

| Muscarinic M1 | 39.7[3] | 1698[3] | 2165[3] |

| Adrenergic α1 | 1.5[3] | 10.0[3] | 9.5[3] |

| Adrenergic α2 | 234.0[3] | 380.1[3] | 489.8[3][7] |

Data sourced from the NIMH PDSP Ki Database and other cited literature. The variability in reported values can be attributed to different experimental conditions.

Inferred Receptor Binding Profile of this compound

Based on its known clinical properties and its structural similarity to other phenothiazines, the following can be inferred about this compound's likely receptor binding profile:

-

Dopamine D2 Receptors: As an antiemetic, this compound likely possesses some affinity for D2 receptors in the chemoreceptor trigger zone of the brainstem. However, its reported "negligible antipsychotic activity" suggests that its affinity for D2 receptors in the mesolimbic pathway may be lower than that of typical antipsychotics like chlorpromazine or haloperidol.

-

Histamine H1 Receptors: Like many older phenothiazines, this compound was likely sedative, suggesting a significant affinity for H1 receptors. This is a common characteristic of this class of drugs.

-

Muscarinic Receptors: The potential for anticholinergic side effects is a common feature of phenothiazines, and thus this compound may have some affinity for muscarinic receptors.

-

Adrenergic Receptors: The hypotensive effects reported with this compound use strongly suggest an antagonist activity at α1-adrenergic receptors.

-

Serotonin Receptors: Any affinity for serotonin receptors is unknown, but interaction with 5-HT3 receptors could contribute to its antiemetic effects.

It must be emphasized that these are inferences and not established facts. Experimental validation is required to determine the actual receptor binding affinity of this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A radiolabeled ligand ([3H]-ligand) with high affinity and specificity for the receptor.

-

Test compound (unlabeled).

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound.

-

Dilute the radioligand to a working concentration (typically at or below its Kd value).

-

Prepare the cell membrane suspension in assay buffer.

-

-

Assay Incubation:

-

In a series of tubes, add the following in order:

-

Assay buffer

-

Test compound at various concentrations (or buffer for total binding, or non-specific control).

-

Radioligand.

-

Cell membrane suspension.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

-

Specific Binding: Calculated as Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand receptor binding assay.

Potential Signaling Pathways for Phenothiazines

Caption: Inferred signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

While a definitive receptor binding profile for this compound remains elusive due to a lack of direct experimental data, its classification as a phenothiazine and its known clinical effects provide a basis for inferring its likely pharmacological targets. The comparative data from related phenothiazines offer a valuable, albeit indirect, guide for researchers. To definitively characterize the molecular pharmacology of this compound, modern receptor binding and functional assays are required. Such studies would not only fill a historical gap in the pharmacological literature but could also provide insights into the structure-activity relationships of phenothiazine derivatives. The protocols and conceptual frameworks provided in this guide are intended to support and facilitate these future research endeavors.

References

- 1. 64482 [pdspdb.unc.edu]

- 2. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacopeia.com [psychopharmacopeia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12151 [pdspdb.unc.edu]

- 7. 64209 [pdspdb.unc.edu]

An In-depth Technical Guide on the Historical Clinical Data of Pipamazine Efficacy

A Note to Researchers, Scientists, and Drug Development Professionals:

This document addresses the request for a comprehensive technical guide on the historical clinical efficacy of Pipamazine. Despite a thorough search of available medical and scientific literature, it is crucial to note that detailed quantitative clinical data and extensive experimental protocols for this compound are largely absent from modern and historical records. This compound, a phenothiazine (B1677639) derivative, was marketed in the United States from 1959 to 1969, primarily as an antiemetic.[1] The limited published information from that era restricts the possibility of a complete, data-rich analysis as requested.

The available information indicates that this compound was primarily used for the management of nausea and vomiting, particularly in the contexts of morning sickness and postoperative recovery.[1] However, specific efficacy rates, detailed patient demographics from clinical trials, and comprehensive experimental designs are not well-documented in accessible archives.

The drug was eventually withdrawn from the U.S. market in 1969 due to reports of hepatotoxicity (liver injury).[1] This, combined with a reported side effect of significant hypotension (low blood pressure) at standard therapeutic doses, likely contributed to its short market life and the limited body of research.[1] Contemporary sources from the time of its use are scarce, and modern databases contain minimal information beyond basic pharmacological properties.

Given the constraints of the available historical data, this guide will present the qualitative information that has been gathered and, where possible, contextualize it within the broader understanding of phenothiazines. It is important to underscore that the core requirements for extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fully met due to the lack of primary source material.

Pharmacological Profile

This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089).[1] Unlike chlorpromazine and other phenothiazines used as antipsychotics, this compound was reported to have negligible antipsychotic activity and to produce few extrapyramidal side effects.[1] Its primary clinical utility was as an antiemetic.

Mechanism of Action (Inferred):

While specific studies on the signaling pathways of this compound are not available, its mechanism of action can be inferred from its classification as a phenothiazine. Phenothiazines typically exert their antiemetic effects through the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

Historical Clinical Applications and Efficacy

This compound was marketed under trade names such as Mornidine, Mometine, and Nausidol.[1] Its primary indications were:

-

Morning Sickness: Advertisements from the era promoted its use for nausea and vomiting during pregnancy.[1]

-

Postoperative Nausea and Vomiting (PONV): It was also claimed to reduce the need for postoperative analgesia.[1]

Unfortunately, no quantitative data from clinical trials supporting these claims with specific efficacy percentages or statistical analyses are readily available. The withdrawal of the drug and the passage of time have likely contributed to the loss of such records.

Adverse Effects

The discontinuation of this compound was primarily due to safety concerns.

3.1 Hepatotoxicity:

Reports of liver injury were a significant factor in its withdrawal from the U.S. market in 1969.[1] The nature and incidence of this hepatotoxicity are not detailed in the available literature, but it was serious enough to warrant regulatory action.

3.2 Hypotension:

Contemporary comparative trials from the period of its use found that hypotension was a substantial concern at normal dosages.[1] Blood pressure reductions of up to 70 mmHg were reported.[1] While reducing the dosage was found to mitigate this side effect while maintaining some antiemetic efficacy, it highlighted a significant risk associated with the drug's use.[1]

Conclusion

The historical clinical data on the efficacy of this compound is notably sparse. While it was used as an antiemetic in the 1960s, the lack of accessible, detailed clinical trial data makes a quantitative assessment of its efficacy impossible. The significant adverse effects of hepatotoxicity and hypotension ultimately led to its withdrawal from the market. For researchers and drug development professionals, the case of this compound serves as an example of a medication from an earlier era of pharmacovigilance where comprehensive data collection and reporting were not as robust as they are today. Future historical research may potentially uncover more detailed records in private archives or less accessible historical journals, but based on currently available information, a thorough, evidence-based technical guide on its clinical efficacy cannot be constructed.

References

Pipamazine structure-activity relationship analysis

An In-depth Technical Guide to the Structure-Activity Relationship of Pipamazine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenothiazine (B1677639) derivative notable for its distinct pharmacological profile, characterized by potent antiemetic properties and negligible antipsychotic activity. This document provides a detailed analysis of the structure-activity relationships (SAR) that govern this unique profile. As specific SAR studies on a series of this compound analogs are not extensively available in published literature, this guide elucidates its activity by contextualizing its structure within the well-established SAR framework of the broader phenothiazine class. We explore the key structural motifs—the phenothiazine core, the N-10 side chain, and the terminal amine group—and their influence on receptor binding and functional activity. Particular emphasis is placed on the terminal piperidine-4-carboxamide moiety, which is critical in differentiating this compound's effects from those of classic antipsychotic phenothiazines like chlorpromazine (B137089) and prochlorperazine. This guide summarizes quantitative receptor binding data for representative phenothiazines, details the primary signaling pathways involved, and provides protocols for key biological assays used in their evaluation.

Introduction to this compound

This compound, formerly marketed under trade names such as Mornidine, is a first-generation phenothiazine derivative.[1] Unlike its close structural relatives, such as chlorpromazine, this compound was utilized clinically as an antiemetic, particularly for postoperative nausea and vomiting, rather than as an antipsychotic.[1] Crucially, it exhibits minimal antipsychotic effects and a reduced propensity for causing extrapyramidal side effects, which are hallmark characteristics of many other phenothiazines.[1] Its development and subsequent withdrawal from the U.S. market in 1969 due to reports of hepatotoxicity have left a limited volume of dedicated research on the compound itself.[1][2]

However, its unique activity profile makes it an excellent case study for understanding the structural determinants that separate antiemetic and antipsychotic actions within the phenothiazine chemical class. The analysis of its structure reveals how subtle modifications to a common scaffold can dramatically alter pharmacological outcomes.

Core Structure-Activity Relationships of Phenothiazines

The pharmacological activity of phenothiazine derivatives is dictated by modifications at three principal locations on the molecule: the C-2 position of the tricyclic core, the length and branching of the alkyl chain at the N-10 position, and the nature of the terminal amino group on the side chain.

The Phenothiazine Tricyclic Core

The three-ring phenothiazine system is the foundational scaffold.

-

Substitution at C-2: This is the most critical position for modulating antipsychotic activity. The introduction of a small, electron-withdrawing group, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF3), significantly enhances neuroleptic (antipsychotic) potency.[3] The general order of potency for C-2 substituents is CF3 > Cl > H.[4] this compound features a chloro group at this position, a feature shared with potent antipsychotics like chlorpromazine and prochlorperazine.

-

Oxidation of Sulfur (S-5): Oxidation of the sulfur atom in the central ring to a sulfoxide (B87167) or sulfone derivative generally leads to a significant decrease or complete loss of antipsychotic activity.[5]

The N-10 Alkyl Side Chain

The linker between the phenothiazine core and the terminal amine is crucial for orienting the molecule for receptor interaction.

-

Chain Length: A three-carbon (propyl) chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal nitrogen of the side chain is optimal for antipsychotic activity.[3][4] Shortening or lengthening this chain diminishes potency. This compound retains this optimal three-carbon linker.

-

Chain Branching: Introduction of a methyl group at the β-position of the alkyl chain tends to decrease antipsychotic activity.[5]

The Terminal Amino Group

The nature of the terminal amine is a primary determinant of a compound's potency and its specific pharmacological profile.

-

Tertiary Amine: A tertiary amine is essential for maximal activity.[3][4]

-

Substituents: The substituents on this nitrogen are highly influential.

-

Alkylamino Derivatives (e.g., Chlorpromazine): Have a simple dimethylamino group. These are potent but can have significant sedative and autonomic side effects.

-

Piperazine (B1678402) Derivatives (e.g., Prochlorperazine, Trifluoperazine): Incorporation of a piperazine ring often leads to a marked increase in antipsychotic potency compared to the alkylamino analogs.[6]

-

Piperidine (B6355638) Derivatives (e.g., Thioridazine, this compound): The piperidine moiety leads to varied effects. In the case of this compound, the substitution of a piperidine-4-carboxamide group is the key structural feature that virtually abolishes antipsychotic activity while preserving antiemetic efficacy.

-

This compound SAR Analysis: Decoupling Antiemetic and Antipsychotic Effects

The primary antiemetic action of phenothiazines is mediated by the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Antagonism of histamine (B1213489) H1 and muscarinic M1 receptors also contributes significantly to antiemetic and sedative effects. Antipsychotic action, conversely, is primarily attributed to D2 receptor blockade in the mesolimbic pathway.

This compound's structure conforms to the requirements for potent phenothiazine activity (C2-chloro group, 3-carbon linker). The decisive structural element is its 1-(piperidine-4-carboxamide) terminal group. This bulky, polar moiety distinguishes it from potent antipsychotics.

Hypothesis: The steric bulk and hydrogen-bonding capability of the carboxamide group on the piperidine ring prevent the molecule from adopting the optimal conformation required for high-affinity binding to D2 receptors in the mesolimbic system. However, this conformation still permits effective antagonism of D2 receptors in the CTZ and H1 receptors, thus retaining antiemetic properties. The difference in receptor subtype, local environment, or required binding pose between these two brain regions likely underlies this functional selectivity.

Table 1: Qualitative SAR Summary of this compound and Related Phenothiazines

| Compound | C-2 Substituent | N-10 Side Chain | Terminal Amine Group | Primary Clinical Effect |

| Chlorpromazine | -Cl | 3-Carbon | Dimethylamino | Antipsychotic, Antiemetic |

| Prochlorperazine | -Cl | 3-Carbon | N-Methylpiperazinyl | Potent Antipsychotic & Antiemetic |

| Promethazine (B1679618) | -H | 2-Carbon (branched) | Dimethylamino | Antihistamine, Sedative, Antiemetic |

| This compound | -Cl | 3-Carbon | Piperidine-4-carboxamide | Antiemetic (Weak Antipsychotic) |

Quantitative Analysis: Comparative Receptor Binding Profiles

To illustrate how structural changes impact receptor interactions quantitatively, the following table presents the binding affinities (Ki, in nM) of representative phenothiazines for key receptors. Lower Ki values indicate higher binding affinity. Data for this compound is sparse; therefore, related compounds are used to demonstrate the principles.

Table 2: Receptor Binding Affinities (Ki, nM) of Representative Phenothiazines

| Compound | Dopamine D2 | Histamine H1 | Muscarinic M1 | α1-Adrenergic | 5-HT2A | Reference(s) |

| Chlorpromazine | 1.0 - 3.5 | 1.8 - 4.0 | 15 - 27 | 1.6 - 2.6 | 4.6 - 5.4 | [7],[4] |

| Prochlorperazine | 1.1 | 19 | 1300 | 7.1 | 13 | [2],[4] |

| Promethazine | ~180 | 1.4 - 3.2 | 18 - 43 | ~120 | 13 | [3],[4] |

Data compiled from multiple sources and should be considered representative. Absolute values may vary based on experimental conditions.

Analysis:

-

Chlorpromazine shows high affinity for D2, H1, and α1 receptors, explaining its mixed antipsychotic, sedative, and hypotensive side effects.[7]

-

Prochlorperazine displays high D2 affinity, consistent with its potent antipsychotic and antiemetic effects, but has much lower affinity for muscarinic receptors compared to chlorpromazine.[2]

-

Promethazine has very high affinity for the H1 receptor, making it a potent antihistamine and sedative. Its affinity for the D2 receptor is significantly lower, which aligns with its lack of primary antipsychotic use.[3]

Signaling Pathways & Mechanism of Action

This compound's antiemetic effect is primarily due to its antagonism of D2 and H1 receptors.

Dopamine D2 Receptor Signaling

D2 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor in the CTZ, this compound prevents dopamine from inhibiting adenylyl cyclase, thereby disrupting the signaling cascade that leads to emesis.

Caption: D2 receptor antagonism by this compound.

Histamine H1 Receptor Signaling

H1 receptors are Gq/11-coupled GPCRs. Their activation by histamine leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key step in neuronal signaling that can contribute to nausea. This compound's antagonism at H1 receptors blocks this pathway, contributing to its antiemetic and sedative effects.

Caption: H1 receptor antagonism by this compound.

Key Experimental Protocols

The characterization of this compound and its analogs relies on in vitro assays to determine receptor binding affinity and functional activity.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, cell membrane preparation (typically 10-20 µg protein/well), the radioligand (e.g., [3H]-Spiperone at a final concentration of ~0.5 nM), and varying concentrations of the test compound (this compound analog).

-

Define 'Total Binding' wells containing only membranes and radioligand.

-

Define 'Non-Specific Binding' (NSB) wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate the plate for 60 minutes at room temperature.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a D2 receptor binding assay.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is analogous to the D2 assay but uses components specific to the H1 receptor.

Methodology:

-

Membrane Preparation: Prepare membranes from rat brain tissue or cells expressing the human H1 receptor.

-

Binding Assay:

-

Radioligand: Use [3H]-Mepyramine (also known as pyrilamine).

-

Non-Specific Binding: Use a high concentration of a known H1 antagonist (e.g., 10 µM promethazine or diphenhydramine).

-

-

Harvesting, Detection, and Analysis: The subsequent steps of filtering, counting, and data analysis are identical to those described for the D2 receptor assay.

Conclusion

The structure-activity relationship of this compound provides a compelling example of pharmacological specificity. While it possesses the core structural features of a potent phenothiazine antipsychotic—namely a C2-chloro substituent and an optimal three-carbon N-10 side chain—its unique terminal piperidine-4-carboxamide group fundamentally alters its activity profile. This moiety appears to be responsible for sterically or electronically disfavoring high-affinity binding to mesolimbic D2 receptors, thereby abolishing significant antipsychotic activity. Concurrently, the structure permits effective antagonism of D2 receptors in the chemoreceptor trigger zone and histamine H1 receptors, preserving its utility as an antiemetic. This decoupling of central and peripheral effects underscores the critical importance of the terminal amine structure in directing the therapeutic application of the phenothiazine scaffold. For drug development professionals, this compound serves as a key lesson in how targeted modifications to a privileged scaffold can fine-tune receptor selectivity and therapeutic outcomes.

References

- 1. Thorazine (chlorpromazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. thecarlatreport.com [thecarlatreport.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

The Elusive Metabolites of Pipamazine: A Technical Guide Based on the Phenothiazine Class

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the metabolites of pipamazine and their specific biological activities is exceptionally scarce. This compound, a phenothiazine (B1677639) derivative formerly used as an antiemetic, was withdrawn from the market, which has limited subsequent research into its metabolic fate.[1] This guide, therefore, provides a comprehensive overview of the well-documented metabolic pathways and biological activities of related phenothiazine compounds, primarily promazine (B1679182) and chlorpromazine (B137089), to infer the likely metabolic profile of this compound. The experimental protocols and data presented are based on these analogous compounds and should be considered as a foundational framework for any future investigation into this compound metabolism.

Introduction to this compound and the Phenothiazine Class

This compound is a phenothiazine derivative that was previously marketed for the treatment of nausea and vomiting.[1] Like other phenothiazines, its chemical structure consists of a tricyclic ring system with a side chain. The metabolism of phenothiazines is extensive and complex, leading to a variety of metabolites with differing pharmacological and toxicological profiles. Understanding these metabolic pathways is crucial for drug development and for comprehending the overall effects of these compounds.

Inferred Metabolic Pathways of this compound

Based on the established metabolism of structurally similar phenothiazines such as promazine and chlorpromazine, the metabolic transformation of this compound is anticipated to occur through several key pathways:

-

N-Oxidation: The nitrogen atom in the piperidine (B6355638) ring of the side chain is susceptible to oxidation, forming an N-oxide metabolite.

-

Sulfoxidation: The sulfur atom within the phenothiazine ring system is a primary site of metabolism, leading to the formation of sulfoxide (B87167) derivatives.[2] This reaction is often reversible.

-

Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings of the phenothiazine nucleus, typically at the 3- and 7-positions. These hydroxylated metabolites are often pharmacologically active.

-

N-Dealkylation: The bond between the propyl side chain and the piperidine nitrogen may be cleaved, although this is generally a minor pathway for piperidine-containing phenothiazines compared to those with dimethylamino side chains.

-

Conjugation: The hydroxylated metabolites can undergo further conjugation reactions, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted.

The primary enzymes responsible for the oxidative metabolism of phenothiazines are the cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP3A4, and CYP2D6.[2][3][4][5]

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound based on known phenothiazine metabolism.

Biological Activity of Phenothiazine Metabolites

The biological activity of phenothiazine metabolites can differ significantly from the parent compound. For many phenothiazines, some metabolites retain pharmacological activity, while others are inactive or may contribute to adverse effects.

-

Sulfoxide Metabolites: Generally, sulfoxidation leads to a significant reduction or loss of antipsychotic activity.[6]

-

Hydroxylated Metabolites: Aromatic hydroxylation can result in metabolites that retain significant biological activity. For instance, 7-hydroxychlorpromazine (B195717) is an active metabolite of chlorpromazine.

-

N-Oxide Metabolites: N-oxidation typically results in metabolites with reduced pharmacological activity.[7]

Due to the lack of specific studies on this compound, the biological activities of its potential metabolites remain uncharacterized.

Quantitative Data on Phenothiazine Metabolism

The following table summarizes quantitative data on the metabolism of promazine, a structurally related phenothiazine. This data is provided to illustrate the typical metabolic profile of this class of drugs. No equivalent data is currently available for this compound.

| Parent Drug | Metabolite | Enzyme(s) Involved | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Promazine | Promazine 5-sulfoxide | CYP1A2, CYP3A4 | - | - | [2] |

| Promazine | N-desmethylpromazine | CYP1A2, CYP2C19 | - | - | [2] |

Km and Vmax values are highly dependent on the specific experimental conditions and are not available in all cited literature.

Experimental Protocols for Studying Phenothiazine Metabolism

The following are generalized experimental protocols for the in vitro and analytical investigation of phenothiazine metabolism. These methods can be adapted for the study of this compound and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of a phenothiazine compound and the CYP enzymes responsible for their formation.

Objective: To determine the metabolic profile of a phenothiazine drug in a human liver microsome model.

Materials:

-

Test phenothiazine compound (e.g., this compound)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

-

Control compounds and specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

Procedure:

-

Prepare a stock solution of the test phenothiazine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the test compound, HLMs, and phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

-

To identify the responsible CYP isozymes, repeat the incubation with the inclusion of specific chemical inhibitors or by using recombinant human CYP enzymes.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To separate, identify, and quantify the parent phenothiazine and its metabolites.

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical HPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time to elute compounds of varying polarity.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40°C

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification, and full scan or product ion scan for metabolite identification.

-

MRM Transitions: Specific precursor-to-product ion transitions are determined for the parent drug and each potential metabolite.

Experimental Workflow for Phenothiazine Metabolism Studies

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay for the N-oxide metabolite of chlorpromazine in human plasma and its application to a pharmacokinetic study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipamazine's Effects on the Central Nervous System: A Technical Guide

Disclaimer: Pipamazine is a phenothiazine (B1677639) derivative that was withdrawn from the United States market in 1969 due to reports of hepatotoxicity.[1] Consequently, there is a significant scarcity of detailed, modern research on this compound. Much of the following information is based on the known pharmacology of the phenothiazine class of drugs and the limited available data for this compound itself. This guide is intended for research and informational purposes only.

Introduction

This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089), that was formerly used as an antiemetic for indications such as morning sickness and postoperative nausea and vomiting.[1] Unlike many other phenothiazines, this compound was reported to have negligible antipsychotic activity and a reduced incidence of extrapyramidal side effects.[1] Its primary mechanism of action in the central nervous system (CNS) is believed to be antagonism of dopamine (B1211576) D2 receptors, a hallmark of the phenothiazine class.[2][3][4] This guide provides a technical overview of the known and inferred effects of this compound on the CNS, with a focus on its receptor pharmacology, potential signaling pathways, and the experimental methodologies relevant to its study.

Receptor Binding Profile and Pharmacology

The primary CNS effects of this compound are mediated by its interaction with various neurotransmitter receptors. While a comprehensive binding profile for this compound is not available in recent literature, data from older studies and compound databases provide some insight into its affinities.

Dopamine Receptor Antagonism

Like other phenothiazines, this compound is a dopamine receptor antagonist.[2][3] This action is central to both its therapeutic effects and potential side effects. The primary target is the D2 dopamine receptor.

-

D2 Receptor: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is the likely mechanism for its antiemetic effects. Blockade of D2 receptors in the mesolimbic pathway is associated with antipsychotic effects; however, this compound was noted to have weak activity in this regard.[1] Blockade of D2 receptors in the nigrostriatal pathway is responsible for extrapyramidal side effects, which were reported to be minimal with this compound.[1][5]

Other Receptor Interactions

Phenothiazines are known to interact with a variety of other receptors, which contributes to their broad range of effects and side effects.[2][5][6] Based on its chemical structure and the known profile of similar compounds, this compound likely has activity at the following receptors:

-

Alpha-Adrenergic Receptors: The reported side effect of hypotension (low blood pressure) with this compound strongly suggests a blocking effect on α1-adrenergic receptors.[1]

-

Serotonin (B10506) (5-HT) Receptors: Many phenothiazines interact with serotonin receptors. This interaction can modulate dopamine release and contribute to the overall pharmacological profile.[7][8]

-

Muscarinic Acetylcholine (B1216132) Receptors: Anticholinergic effects (e.g., dry mouth, constipation, blurred vision) are common with first-generation antipsychotics due to the blockade of muscarinic receptors.[2][9]

-

Histamine (B1213489) H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects of many phenothiazines.[2]

Quantitative Data

The following table summarizes the available quantitative data on this compound's receptor binding affinities. It is important to note the limited nature of this data. For comparison, data for the related phenothiazine, chlorpromazine, are included where available, though it should be noted that chlorpromazine has strong antipsychotic effects.

| Target Receptor | This compound Ki (-log[M]) | This compound Ki (nM) | Chlorpromazine Ki (nM) (for comparison) |

| Dopamine D1A | 7.80 | 15.8 | ~10 |

| Dopamine D2 | 8.87 | 1.35 | ~1 |

| Alpha-2A Adrenergic | 7.60 | 25.1 | ~10 |

| Sigma non-opioid intracellular receptor 1 | 7.32 | 47.9 | Not readily available |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The -log[M] values were obtained from a single database and should be interpreted with caution.

Signaling Pathways